Fmoc-L-Glu(OtBu)-MPPA belongs to the class of amino acid derivatives and is specifically classified as a protected amino acid. It is commonly sourced from commercial suppliers specializing in peptide synthesis reagents. Its structural features make it suitable for solid-phase peptide synthesis (SPPS), where it acts as a building block for constructing peptides and proteins.
The synthesis of Fmoc-L-Glu(OtBu)-MPPA involves several key steps:
The molecular formula for Fmoc-L-Glu(OtBu)-MPPA is C_{18}H_{22}N_{2}O_{5}. Its structure includes:
The compound's three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its spatial arrangement and interactions.
Fmoc-L-Glu(OtBu)-MPPA participates in various chemical reactions typical for amino acids:
The mechanism of action primarily revolves around its utility in peptide synthesis. The Fmoc protecting group allows for selective deprotection, enabling stepwise addition of amino acids during solid-phase synthesis. The tert-butyl ester enhances solubility, facilitating reaction conditions that promote efficient coupling while minimizing side reactions.
The reaction pathway can be illustrated as follows:
Fmoc-L-Glu(OtBu)-MPPA is extensively used in:
Fmoc-L-Glu(OtBu)-MPPA (CAS: 864876-95-9) exemplifies advanced orthogonality in solid-phase peptide synthesis (SPPS) protecting group strategies. Its molecular architecture integrates three protection layers: the Fmoc group (α-amine), tert-butyl ester (γ-carboxyl), and MPPA linker (carboxyl handle for resin attachment). This trifold system enables sequential deprotection critical for C-terminal modifications and fragment condensation. The Fmoc group is selectively removed by 20% piperidine in DMF without disturbing the tert-butyl ester or MPPA linker, while the tert-butyl group requires strong acids (e.g., 95% TFA) for cleavage post-chain assembly [1] [7]. The MPPA linker’s stability during these steps ensures reliable anchoring to aminomethyl resins, minimizing premature cleavage or racemization—key for synthesizing complex peptides like liraglutide intermediates where epimerization must be kept below 0.5% [1] [6].
Table 1: Protection Groups in Fmoc-L-Glu(OtBu)-MPPA and Their Roles
Protection Group | Protected Function | Deprotection Condition | Orthogonality Purpose |
---|---|---|---|
Fmoc | α-amine | 20% piperidine/DMF | Temporary N-terminal protection |
tert-Butyl ester | γ-carboxyl | 95% TFA/scavengers | Side-chain acid protection |
MPPA linker | C-terminal carboxyl | TFA cleavage (resin-specific) | Anchoring to solid support |
The γ-tert-butyl ester in Fmoc-L-Glu(OtBu)-MPPA balances acid lability and synthetic stability. Its optimization arises from:
Fmoc stability in Fmoc-L-Glu(OtBu)-MPPA is pivotal during activation and coupling. Key findings include:
Table 2: Fmoc Stability Under SPPS Conditions
Condition | Reagent/Treatment | Stability Outcome | Recommendations |
---|---|---|---|
Deprotection | 20% piperidine/DMF, 10 min | Complete removal | Standard protocol |
Activation | HBTU/DIPEA, DIC/HOBt | No degradation | Safe for extended couplings |
Side Reactions | Pd(PPh3)4/Phenylsilane | Partial degradation (~20%) | Post-Fmoc deprotection use |
Solvent/Temperature | DMF, 50°C, 24 h | Slight degradation (<5%) | Limit high-temperature steps |
Activation reagents critically impact coupling efficiency and epimerization in Fmoc-L-Glu(OtBu)-MPPA incorporation:
Liraglutide syntheses demonstrate these tradeoffs: HBTU couplings achieve 95% purity for linear sequences, while PyAOP optimizes C-terminal modifications where epimerization compromises bioactivity [3] [6].
Table 3: Activation Reagent Performance with Fmoc-L-Glu(OtBu)-MPPA
Reagent System | Coupling Yield | Epimerization Risk | Best Use Case |
---|---|---|---|
HBTU/HOBt | >99% | Moderate (1–2%) | Standard stepwise SPPS |
PyAOP | >99% | Low (<0.5%) | Hindered residues/C-termini |
DIC/Oxyma | 98% | Low (<0.8%) | Budget-sensitive synthesis |
DIC/HOAt | 98% | Low (<0.7%) | Fragment condensations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7